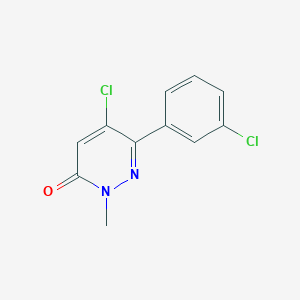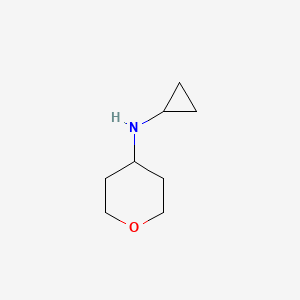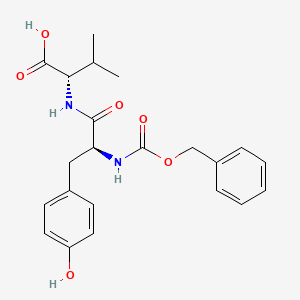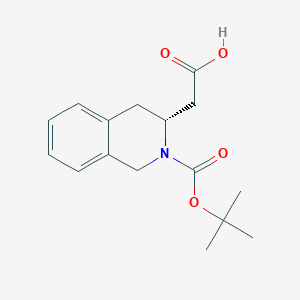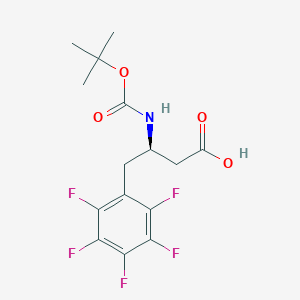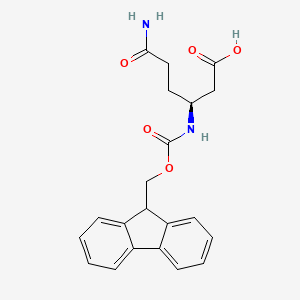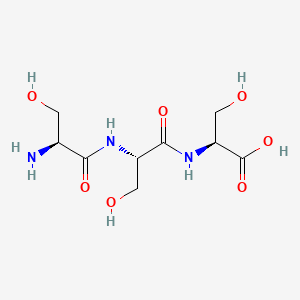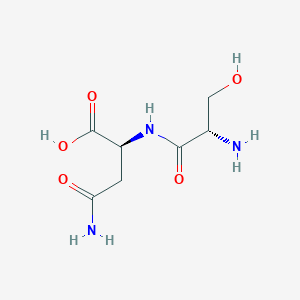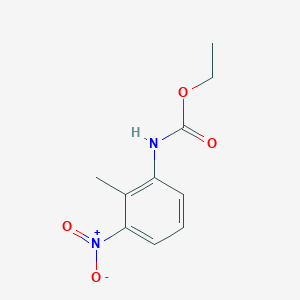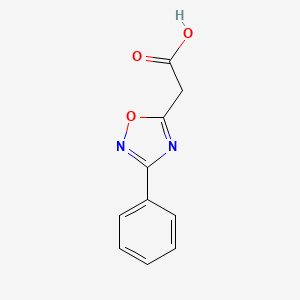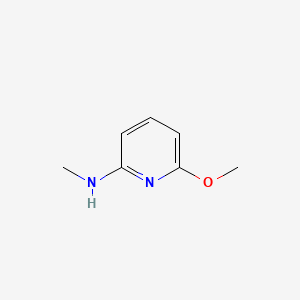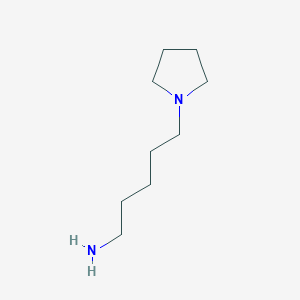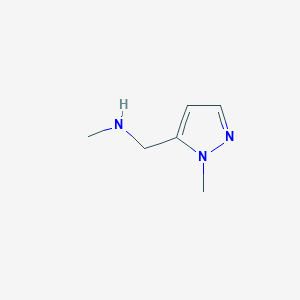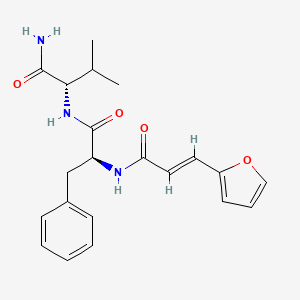![molecular formula C16H15ClN4OS B1365578 1-{2-[(2-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone CAS No. 886152-78-9](/img/structure/B1365578.png)
1-{2-[(2-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-{2-[(2-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone” is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle1. The TP heterocycle is a versatile structure that has been used in various areas of drug design due to its isoelectronic nature with purines1. It has been proposed as a possible surrogate of the purine ring1. The TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine1.
Synthesis Analysis
The synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance2. A new heterocyclic structure was synthesized by reacting ethyl 2-(5-methyl-[1,2,4]-triazolo[1,5-a]pyrimidin-7-yl)acetate with 1-(chloromethyl)-4-vinylbenzene in the presence of KOH as a base and using acetone as solvent2.
Molecular Structure Analysis
The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle was first reported in 1909 by Bulow and Haas1. The structure of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold is found in natural products, such as essramycin1. Due to the structural similarities of the TP heterocycle with the purine ring, different studies investigated TP derivatives as possible isosteric replacements for purines1.
Chemical Reactions Analysis
The TP heterocycle has proved to be a versatile scaffold with applications beyond isosteric replacement strategies, often resulting in the identification of biologically active compounds with favorable ADME-PK properties1. The position and number of chlorine substitutions play a crucial role in modulating the potency of the compounds3.
Physical And Chemical Properties Analysis
The TP heterocycle, in spite of its relatively simple structure, has proved to be remarkably versatile1. The ring system of TPs is isoelectronic with that of purines1. The metal-chelating properties of the TP ring have also been exploited to generate candidate treatments for cancer and parasitic diseases1.
Applications De Recherche Scientifique
Synthesis of Novel Heterocyclic Compounds
Synthesis of Pyrazolo[1,5‐a]pyrimidine and 1,2,4‐Triazolo[1,5‐a]pyrimidine Derivatives :
- Compounds with the triazolopyrimidine structure have been synthesized and shown moderate antimicrobial effects against bacterial and fungal species (Abdel‐Aziz et al., 2008).
Development of Diheteroaryl Thienothiophene Derivatives :
- Research on compounds with thienothiophene and triazolopyrimidine structures, focusing on their potential in medicinal chemistry (Mabkhot et al., 2011).
Creation of Pyrimidine-based Heterocycles :
- Utilizing compounds like the one for the synthesis of a range of heterocyclic compounds, underlining their versatility in chemical syntheses (Salem et al., 2021).
Biological and Medicinal Research
Investigation into Antimicrobial Properties :
- Some derivatives of triazolopyrimidines have been found to exhibit antimicrobial activities, highlighting their potential in developing new antimicrobial agents (Hossain & Bhuiyan, 2009).
Synthesis of Compounds with Antitumor Properties :
- Research into Platinum(IV) complexes with triazolopyrimidine derivatives has shown promising antiproliferative activity, suggesting potential use in cancer treatment (Łakomska et al., 2008).
Safety And Hazards
Orientations Futures
The TP heterocycle has found numerous applications in medicinal chemistry1. The various bioactivities and structural similarity to some natural compounds such as purine render [1,2,4]-triazolo[1,5-a]pyrimidines as promising bicyclic systems in order to create new agents for the treatment of various diseases2. Therefore, in order to obtain molecules with potential pharmacological activities, the synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance2.
Propriétés
IUPAC Name |
1-[2-[(2-chlorophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4OS/c1-9-14(11(3)22)10(2)21-15(18-9)19-16(20-21)23-8-12-6-4-5-7-13(12)17/h4-7H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTWIOYLPUTSTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NC(=NN12)SCC3=CC=CC=C3Cl)C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[(2-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

